REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][OH:6])[CH3:2].S(=O)(=O)=O>>[CH2:1]([N:3]([CH2:4][CH2:5][O:6][CH2:2][CH2:1][N:3]([CH2:7][CH3:8])[CH2:4][CH3:5])[CH2:7][CH3:8])[CH3:2]
|
Name
|
sodio-2-N,N-diethylaminoethoxide
|
Quantity
|
2.43 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.57 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CCO)CC
|
Name
|
II
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
1.01 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produced
|
Type
|
CUSTOM
|
Details
|
by sparging nitrogen gas through liquid sulfur trioxide at a rate of about 148 cubic centimeters per minute
|
Type
|
ADDITION
|
Details
|
has been added to the reactor, while the stirred mixture in the reactor
|
Type
|
TEMPERATURE
|
Details
|
was maintained at about 24° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated to a reflux temperature of 110° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed
|
Type
|
STIRRING
|
Details
|
with stirring for 11 hours
|
Duration
|
11 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through a kiesel-guhr-coated filter
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled through a 35-tray Oldershaw column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CCOCCN(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.39 mol | |
YIELD: CALCULATEDPERCENTYIELD | 17.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |